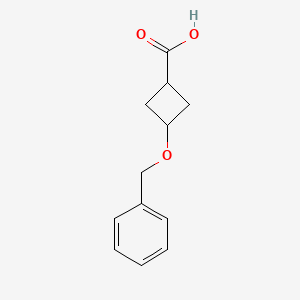










|
REACTION_CXSMILES
|
[CH2:1]([O:8][CH:9]1[CH2:12][CH:11](C(O)=O)[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:23])=CC=1.C([N:36]([CH:39](C)C)CC)(C)C.[CH3:42][C:43]([CH3:46])([O-:45])[CH3:44].[K+]>C1(C)C=CC=CC=1.C1COCC1.O.CCOC(C)=O>[CH2:1]([O:8][CH:9]1[CH2:10][CH:11]([NH:36][C:39](=[O:23])[O:45][C:43]([CH3:46])([CH3:44])[CH3:42])[CH2:12]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1CC(C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
4.62 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
3.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 7 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
held at RT
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by silica gel chromatography (0 to 50% EtOAc/hexane gradient)
|


Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1CC(C1)NC(OC(C)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.42 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |